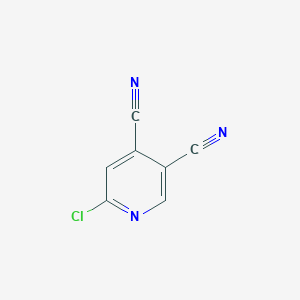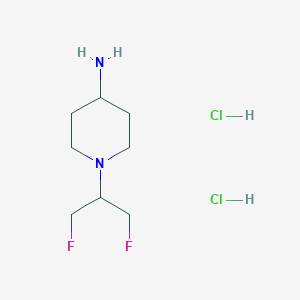
Tritylgadolinium(III)chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tritylgadolinium(III)chloride is a coordination compound that combines the trityl group (triphenylmethyl) with gadolinium(III) chloride
准备方法
Synthetic Routes and Reaction Conditions: Tritylgadolinium(III)chloride can be synthesized through the reaction of gadolinium(III) chloride with trityl chloride in the presence of a suitable solvent, such as tetrahydrofuran. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound involves the use of high-purity gadolinium(III) chloride and trityl chloride. The reaction is scaled up in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the trityl group is oxidized to form trityl cation.
Reduction: The compound can also be reduced, typically involving the reduction of gadolinium(III) to gadolinium(II).
Substitution: Substitution reactions can occur where the chloride ions are replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligands like triphenylphosphine or ethylenediamine can be used under mild conditions.
Major Products:
Oxidation: Trityl cation and gadolinium(III) oxide.
Reduction: Gadolinium(II) chloride and trityl radical.
Substitution: Complexes with new ligands replacing chloride ions.
科学研究应用
Tritylgadolinium(III)chloride has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent due to its high magnetic susceptibility.
Medicine: Explored for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the production of high-performance materials and as a component in advanced electronic devices.
作用机制
The mechanism of action of tritylgadolinium(III)chloride involves its interaction with molecular targets through its trityl and gadolinium components. The trityl group can participate in electron transfer reactions, while the gadolinium ion can interact with biological molecules through coordination bonds. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Gadolinium(III) chloride: Shares the gadolinium component but lacks the trityl group, resulting in different chemical properties and applications.
Trityl chloride: Contains the trityl group but lacks gadolinium, making it less suitable for applications requiring magnetic properties.
Gadolinium(III) bromide: Similar to gadolinium(III) chloride but with bromide ions, leading to different reactivity and solubility.
Uniqueness: Tritylgadolinium(III)chloride is unique due to the combination of the trityl group’s organic reactivity and gadolinium’s magnetic properties. This dual functionality makes it particularly valuable in applications requiring both chemical reactivity and magnetic susceptibility.
属性
分子式 |
C19H15Cl2Gd- |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
dichlorogadolinium;diphenylmethylbenzene |
InChI |
InChI=1S/C19H15.2ClH.Gd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h1-15H;2*1H;/q-1;;;+2/p-2 |
InChI 键 |
AMLLBBBVEWVQET-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Gd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)




![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)






![(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B13149594.png)

